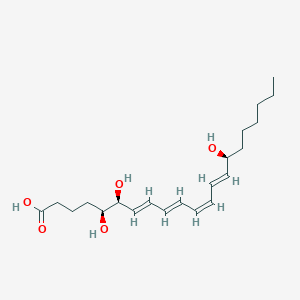
2-Methylpropan-2-(2H)ol
説明
Synthesis Analysis
The synthesis of isobutanol (2-methylpropan-1-ol), a closely related compound, has been demonstrated through a modified amino acid pathway in a recombinant organism, specifically Escherichia coli. Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes has enabled anaerobic production at theoretical yield under anaerobic conditions, a crucial step for its commercialization as a biofuel (Bastian et al., 2011).
Molecular Structure Analysis
Molecular structure and conformation analyses have been conducted on similar compounds. For instance, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol revealed two independent molecules in the asymmetric unit, showing differences in the orientation of the 2-methylpropan-2-ol unit, with hydrogen atoms pointing in opposite directions. This structure is stabilized through hydrogen bonding, forming a three-dimensional network (Park, Ryu, & Lee, 2015).
Chemical Reactions and Properties
The reactivity of 2-methylpropan-2-ol with hydrogen bromide on cold molecular films has been explored, highlighting kinetic stabilization of SN1 and SN2 intermediates. This study provided insights into the reaction mechanisms at low temperatures, suggesting potential implications for molecular evolution processes in interstellar environments (Park, Maeng, & Kang, 2003).
Physical Properties Analysis
Studies on the volumetric and optical properties of binary mixtures involving 2-amino-2-methylpropan-1-ol with alkanols (C1-C3) across different temperatures have provided valuable data on density, refractive index, and excess molar volumes. These parameters are critical for understanding the compound's behavior in various solvents and conditions (Bhagat & Maken, 2020).
Chemical Properties Analysis
The chemical properties of 2-methylpropan-2-ol, such as its photo-oxidation to form 2-hydroxy-2-methylpropanal, have been extensively studied. These reactions play a significant role in atmospheric chemistry, particularly in the formation of tropospheric ozone and secondary organic aerosols. The kinetic and mechanistic studies of these photo-oxidation processes are crucial for understanding the environmental impact of volatile organic compounds (Carrasco et al., 2006).
科学的研究の応用
Biofuel Production
- Anaerobic Biofuel Production : Engineered enzymes, specifically ketol-acid reductoisomerase and alcohol dehydrogenase, have enabled the anaerobic production of isobutanol, a potential biofuel, at theoretical yields in Escherichia coli. This development overcomes previous limitations of aerobic conditions by addressing cofactor imbalances, demonstrating a significant step towards economically viable biofuel production processes (Bastian et al., 2011).
Crystallography and Chemical Structure
- Crystal Structure Analysis : The crystal structure of a compound related to "2-Methylpropan-2-(2H)ol" has been determined, showcasing differences in molecular orientation and highlighting the significance of hydrogen bonding in forming a three-dimensional structure (Park et al., 2015).
Atmospheric Chemistry
- Atmospheric Degradation : Studies on the atmospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, reveal insights into its reactivity with OH radicals and its role in tropospheric chemistry, including impacts on ozone formation and secondary organic aerosol production (Carrasco et al., 2006).
Chemical Reactions and Catalysis
- Catalytic Transformations : Research on the catalytic properties of certain compounds has led to selective transformations, demonstrating the potential for innovative chemical synthesis methods and contributing to the understanding of catalysis (Merle et al., 2009).
Solvent Interactions and Physical Chemistry
- Phase Equilibrium and Volumetric Properties : Investigations into the phase equilibrium, volumetric properties, and molar refractivity of mixtures involving "2-Methylpropan-2-(2H)ol" provide essential data for chemical engineering and design, highlighting the importance of understanding solvent interactions for process optimization (Aniya et al., 2017).
Safety And Hazards
2-Methylpropan-2-(2H)ol is a highly flammable liquid and vapor . It can cause serious eye irritation and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, as well as avoiding breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
2-deuteriooxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192803 | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropan-2-(2H)ol | |
CAS RN |
3972-25-6 | |
| Record name | tert-Butyl alcohol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















